molecular formula C23H20N6O2S B11607114 4-({2-[3-(allylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-({2-[3-(allylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11607114
M. Wt: 444.5 g/mol
InChI Key: JEQRTUWHUUMSQM-UHFFFAOYSA-N
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Description

4-({2-[3-(allylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a unique combination of functional groups, including a triazine ring, a pyrazolone core, and an allylsulfanyl moiety

Preparation Methods

The synthesis of 4-({2-[3-(allylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Allylsulfanyl Group: The allylsulfanyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Pyrazolone Core: The pyrazolone core is typically formed through condensation reactions involving hydrazine derivatives and diketones.

    Coupling Reactions: The final step involves coupling the triazine and pyrazolone intermediates to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

4-({2-[3-(allylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the triazine ring or the pyrazolone core.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

    Condensation: The compound can form condensation products with aldehydes or ketones.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-({2-[3-(allylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar compounds include other triazine and pyrazolone derivatives. Compared to these, 4-({2-[3-(allylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both the allylsulfanyl group and the specific arrangement of functional groups. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further study.

Similar compounds include:

    Triazine Derivatives: Compounds with similar triazine rings but different substituents.

    Pyrazolone Derivatives: Compounds with the pyrazolone core but lacking the triazine ring.

    Allylsulfanyl Compounds: Compounds featuring the allylsulfanyl group but different core structures.

Properties

Molecular Formula

C23H20N6O2S

Molecular Weight

444.5 g/mol

IUPAC Name

6-[2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C23H20N6O2S/c1-3-13-32-23-25-21(30)20(26-27-23)17-11-7-8-12-19(17)24-14-18-15(2)28-29(22(18)31)16-9-5-4-6-10-16/h3-12,14,28H,1,13H2,2H3,(H,25,27,30)

InChI Key

JEQRTUWHUUMSQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3C4=NN=C(NC4=O)SCC=C

Origin of Product

United States

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